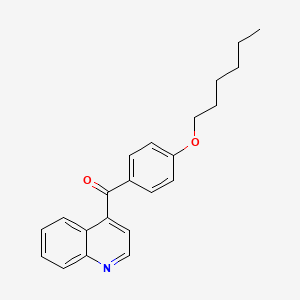
4-(4-Hexyloxybenzoyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hexyloxybenzoyl)quinoline is a useful research compound. Its molecular formula is C22H23NO2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that quinoline derivatives, including 4-(4-Hexyloxybenzoyl)quinoline, exhibit significant anticancer properties. Quinoline-based compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell survival and proliferation.
Case Study:
A study demonstrated that derivatives of quinoline, including those similar to this compound, showed promising results against breast cancer cells. The compound was found to inhibit the growth of MCF-7 cells with an IC50 value indicating effective cytotoxicity .
2. Antimicrobial Properties
Quinoline derivatives are known for their broad-spectrum antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial and fungal strains.
Data Table: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
This table summarizes findings from multiple studies indicating that this compound exhibits varying degrees of activity against different microorganisms, making it a candidate for further development as an antimicrobial agent .
Material Science Applications
1. Photophysical Properties
The incorporation of quinoline into materials has been explored for its photophysical properties, which are crucial in applications such as organic light-emitting diodes (OLEDs) and solar cells. The unique electronic structure of quinolines allows for effective light absorption and emission.
Case Study:
A recent investigation into the photophysical properties of quinoline derivatives found that compounds like this compound displayed enhanced luminescence characteristics suitable for optoelectronic applications .
Propriétés
Numéro CAS |
1706436-21-6 |
|---|---|
Formule moléculaire |
C22H23NO2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(4-hexoxyphenyl)-quinolin-4-ylmethanone |
InChI |
InChI=1S/C22H23NO2/c1-2-3-4-7-16-25-18-12-10-17(11-13-18)22(24)20-14-15-23-21-9-6-5-8-19(20)21/h5-6,8-15H,2-4,7,16H2,1H3 |
Clé InChI |
IBTWTUMUWBXFJT-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















